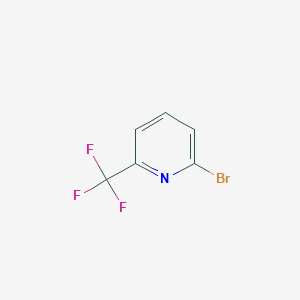

2-Bromo-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWNSQADAFSSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382345 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189278-27-1 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1): Chemical Properties, Reactivity, and Synthetic Applications

An important clarification regarding the nomenclature: The provided CAS number, 189278-27-1, corresponds to the chemical compound 2-Bromo-6-(trifluoromethyl)pyridine . The initially mentioned name, "1-(3-(1-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)propyl)-1H-imidazole," refers to a different, more complex molecule for which a specific CAS number has not been identified in the initial search. This guide will focus on the chemical information and reactivity of This compound .

Core Chemical Information

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] The presence of both a bromine atom and a trifluoromethyl group on the pyridine ring imparts unique reactivity and properties to the molecule.[3]

Chemical Structure and Properties

The structural and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 189278-27-1 | [4] |

| Molecular Formula | C₆H₃BrF₃N | [4] |

| Molecular Weight | 225.99 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 48-52 °C | [4] |

| Boiling Point | 78-79 °C at 14 mmHg | |

| SMILES | FC(F)(F)c1cccc(Br)n1 | [4] |

| InChI | 1S/C6H3BrF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | [4] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the bromo and trifluoromethyl substituents on the pyridine ring. The bromine atom is a good leaving group, making the molecule an excellent substrate for various cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the pyridine ring and can enhance the biological activity of the resulting products.[2][3]

This compound is a key intermediate in the synthesis of a range of molecules, including kinase inhibitors and fungicides.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This compound readily participates in this reaction to form C-C bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position of the pyridine ring.[5][6]

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

The following is a general procedure adapted from literature for the Suzuki-Miyaura coupling of 2-bromopyridines.[5][7]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, 2-3 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If an aqueous base was used, separate the organic layer. If a solid base was used, filter the mixture.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Reactions:

| Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 | Adapted from[8] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 6 | 92 | Adapted from[5] |

| 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 78 | Adapted from[5] |

Note: The yields are representative and can vary based on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. This reaction is instrumental in synthesizing arylamines from aryl halides. This compound serves as an excellent substrate for this transformation, enabling the introduction of a wide range of primary and secondary amines.[9][10]

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

The following is a general procedure adapted from the literature for the Buchwald-Hartwig amination of 2-bromopyridines.[9][11]

Materials:

-

This compound

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, DavePhos, 1-5 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2 - 2.5 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk tube or a sealable reaction vial.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination Reactions:

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 95 | Adapted from[9] |

| Aniline | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ (2) | Dioxane | 110 | 20 | 88 | Adapted from[10] |

| n-Butylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 12 | 91 | Adapted from[12] |

Note: The yields are representative and can vary based on the specific amine and reaction conditions.

Relevance in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, this compound is a valuable starting material for the synthesis of various biologically active compounds.

Derivatives of trifluoromethylpyridine have been investigated for a range of therapeutic applications, including as:

-

Kinase inhibitors: Many kinase inhibitors feature a pyridine core, and the introduction of a trifluoromethyl group can improve their potency and pharmacokinetic properties.[2]

-

Antifungal agents: The unique electronic properties of the trifluoromethyl group can contribute to the antifungal activity of synthesized compounds.

-

Agrochemicals: Trifluoromethylpyridines are used in the development of new herbicides and pesticides.[3]

Conclusion

This compound (CAS 189278-27-1) is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the preparation of novel compounds for the pharmaceutical and agrochemical industries. Its reactivity in key cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient construction of complex molecular architectures. The trifluoromethylpyridine moiety it provides is a key pharmacophore that can impart desirable properties to bioactive molecules. This guide provides a foundational understanding of its chemical properties, reactivity, and synthetic utility for researchers and scientists in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 97 189278-27-1 [sigmaaldrich.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. scispace.com [scispace.com]

- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-6-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of both a bromine atom and a trifluoromethyl group on the pyridine ring makes this compound a versatile intermediate for a variety of cross-coupling and nucleophilic substitution reactions. This document outlines several potential synthetic routes, including detailed experimental protocols for the most viable pathway, a summary of quantitative data, and graphical representations of each synthetic strategy.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes, primarily differing in the choice of starting material and the sequence of functional group introduction. The most prominent pathways include:

-

Sandmeyer Reaction of 2-Amino-6-(trifluoromethyl)pyridine: This is arguably the most direct and reliable method, converting a readily available amino-substituted pyridine into the desired bromo derivative.

-

Bromination of 2-Hydroxy-6-(trifluoromethyl)pyridine: This pathway involves the conversion of a hydroxyl group to a bromine atom, a common transformation in heterocyclic chemistry.

-

Halogen Exchange from 2-Chloro-6-(trifluoromethyl)pyridine: A straightforward approach that replaces a chlorine atom with bromine, often facilitated by a halide salt.

-

Multi-step Synthesis from 2,6-Lutidine: A more complex route involving the transformation of methyl groups into the target trifluoromethyl and bromo functionalities.

This guide will provide a detailed exploration of these pathways, with a primary focus on the Sandmeyer reaction due to its established reliability for this class of transformation.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting materials and the final product, this compound. This information is crucial for reaction planning, characterization, and yield calculations.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 189278-27-1 | C₆H₃BrF₃N | 225.99 | 48-52 |

| 2-Amino-6-(trifluoromethyl)pyridine | 78490-44-9 | C₆H₅F₃N₂ | 162.11 | 68-72 |

| 2-Hydroxy-6-(trifluoromethyl)pyridine | 34486-06-1 | C₆H₄F₃NO | 163.09 | 138-142 |

| 2-Chloro-6-(trifluoromethyl)pyridine | 34486-05-0 | C₆H₃ClF₃N | 181.54 | 29-32 |

| 2,6-Lutidine | 108-48-5 | C₇H₉N | 107.15 | -6 |

Experimental Protocols

Pathway 1: Sandmeyer Reaction of 2-Amino-6-(trifluoromethyl)pyridine

This pathway is the recommended and most detailed route for the synthesis of this compound. The procedure involves the diazotization of the starting amine followed by a copper-catalyzed bromination.

Detailed Experimental Protocol:

Materials:

-

2-Amino-6-(trifluoromethyl)pyridine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a three-necked round-bottom flask, a dropping funnel, a condenser, and a magnetic stirrer.

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-Amino-6-(trifluoromethyl)pyridine (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add hydrobromic acid (48%, ~3.0 eq) while maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential during this addition.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction (Bromination):

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, ~1.5 eq).

-

Cool this solution to 0 °C.

-

Slowly and carefully add the previously prepared cold diazonium salt solution to the copper(I) bromide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize it by the slow addition of a sodium hydroxide solution until the pH is approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water (1 x volume) and then with brine (1 x volume).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure to afford pure this compound.

-

Expected Yield: While a specific yield for this reaction is not cited in the searched literature, yields for Sandmeyer reactions on aminopyridines are typically in the range of 60-80%.

Pathway 2: Bromination of 2-Hydroxy-6-(trifluoromethyl)pyridine (General Procedure)

This method involves the conversion of a hydroxyl group to a bromo group using a brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).

General Experimental Outline:

-

In a round-bottom flask, combine 2-Hydroxy-6-(trifluoromethyl)pyridine (1.0 eq) and a brominating agent like phosphorus oxybromide (POBr₃, ~1.5 eq) or phosphorus tribromide (PBr₃, ~0.5 eq).

-

Heat the reaction mixture, typically to a temperature between 100-150 °C, for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture and carefully quench it by pouring it onto ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

-

Purify the crude product by column chromatography or distillation.

Pathway 3: Halogen Exchange from 2-Chloro-6-(trifluoromethyl)pyridine (General Procedure)

This pathway utilizes a Finkelstein-type reaction to exchange the chloro substituent for a bromo substituent.

General Experimental Outline:

-

In a suitable solvent such as acetone or acetonitrile, dissolve 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq).

-

Add a source of bromide ions, such as sodium bromide (NaBr) or potassium bromide (KBr) (typically in excess, e.g., 2-5 eq).

-

Heat the reaction mixture to reflux for an extended period (several hours to days).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture, filter off any inorganic salts, and concentrate the filtrate.

-

Take up the residue in an organic solvent and water, separate the layers, wash the organic layer, dry it, and concentrate it.

-

Purify the product by column chromatography or distillation.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each of the described synthesis pathways.

Caption: Pathway 1: Sandmeyer Reaction.

Caption: Pathway 2: From Hydroxypyridine.

Caption: Pathway 3: Halogen Exchange.

Caption: Pathway 4: From 2,6-Lutidine.

Conclusion

This technical guide provides a detailed overview of the synthetic strategies for obtaining this compound. The Sandmeyer reaction of 2-Amino-6-(trifluoromethyl)pyridine stands out as the most promising and well-defined route. The provided experimental protocol, based on established chemical principles, offers a practical starting point for researchers. The alternative pathways, while less detailed in the available literature, present viable options that may be explored and optimized depending on the availability of starting materials and specific laboratory capabilities. The information contained herein should serve as a valuable resource for chemists and drug development professionals working with this important synthetic intermediate.

The Trifluoromethylpyridine Scaffold: A Privileged Motif in Modern Drug Discovery and Crop Protection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. Among the various fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold has emerged as particularly valuable. The trifluoromethyl (-CF3) group, owing to its high electronegativity, metabolic stability, and lipophilicity, can dramatically enhance the physicochemical and biological properties of a parent molecule.[1][2] These properties can lead to improved target affinity, better membrane penetration, and optimized pharmacokinetic profiles.[1] Consequently, TFMP derivatives have been successfully developed into a wide array of therapeutic agents and crop protection products, exhibiting potent anticancer, antiviral, insecticidal, herbicidal, and fungicidal activities.[1][3] This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylpyridine derivatives, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Anticancer Activity

Trifluoromethylpyridine derivatives have shown significant promise in oncology, primarily by targeting key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: Kinase and Helicase Inhibition

A primary strategy in targeted cancer therapy is the inhibition of protein kinases and helicases that are crucial for tumor growth. TFMP derivatives have been successfully developed as potent inhibitors for several of these targets.

-

PI3K/mTOR Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers.[4][5] Bimiralisib (PQR309) , a TFMP-containing compound, is an oral dual pan-PI3K and mTOR inhibitor.[5][6] By inhibiting various PI3K isoforms (alpha, beta, gamma, delta) and mTOR, bimiralisib effectively blocks downstream signaling, leading to G1 cell cycle arrest and apoptosis in tumor cells.[7][8]

-

WRN Helicase Inhibition: Werner syndrome (WRN) helicase is a key synthetic lethal target in cancers with microsatellite instability-high (MSI-H).[9] These cancer cells are deficient in the DNA mismatch repair (MMR) system and become critically dependent on WRN to resolve toxic DNA secondary structures that arise during replication.[9] Inhibiting WRN helicase in MSI-H cells leads to an accumulation of DNA damage, replication fork collapse, and ultimately, apoptosis.[9][10] Certain 2-amino-4-(trifluoromethyl)pyridine derivatives have been identified as potent WRN helicase inhibitors.[9]

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1; PDK1 -> AKT; mTORC2 -> AKT [label="Activates"]; AKT -> mTORC1; mTORC1 -> S6K; mTORC1 -> eIF4E; S6K -> Proliferation; eIF4E -> Proliferation [style=dashed]; AKT -> Apoptosis [label="Inhibits", arrowhead=tee];

// Inhibition Edges Bimiralisib -> PI3K [color="#EA4335", arrowhead=tee, label="Inhibits"]; Bimiralisib -> mTORC1 [color="#EA4335", arrowhead=tee, label="Inhibits"]; Bimiralisib -> mTORC2 [color="#EA4335", arrowhead=tee, label="Inhibits"]; }

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of Bimiralisib.

Quantitative Data on Anticancer Activity

The in vitro efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class/Name | Target | Cell Line | IC50 (µM) | Reference |

| 2-Amino-4-(trifluoromethyl)pyrimidine derivative (11g) | WRN Helicase | HCT116 (MSI-H) | 1.52 | [11] |

| 2-Amino-4-(trifluoromethyl)pyrimidine derivative (11g) | WRN Helicase | SW620 (MSS) | 4.24 | [11] |

| 7-chloro-3-phenyl-5-(trifluoromethyl)[9][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Not Specified | C32 (Melanoma) | 24.4 | [13] |

| 7-chloro-3-phenyl-5-(trifluoromethyl)[9][12]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Not Specified | A375 (Melanoma) | 25.4 | [13] |

| Trifluoromethyl-substituted pyrimidine derivative (17v) | EGFR (predicted) | H1975 (Lung Cancer) | 2.27 | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a compound.[15]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate under appropriate conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylpyridine test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: After incubation, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.[15][16]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl, or a detergent-based solution) to each well to dissolve the formazan crystals.[18]

-

Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[15]

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Agrochemical Applications

Trifluoromethylpyridine derivatives are widely used in crop protection due to their high efficacy and broad spectrum of activity as herbicides, insecticides, and fungicides.[1][3]

Herbicidal Activity

TFMP-containing herbicides often target essential enzyme systems in weeds, leading to rapid and effective control.

-

Mechanism of Action:

-

ACCase Inhibition: Fluazifop-butyl, one of the first commercialized TFMP herbicides, acts by inhibiting acetyl-CoA carboxylase (ACCase).[19] This enzyme is critical for fatty acid synthesis in grasses, and its inhibition leads to the disruption of cell membrane formation and ultimately plant death.[19]

-

ALS Inhibition: Pyroxsulam is an acetolactate synthase (ALS) inhibiting herbicide. ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS starves the plant of these essential amino acids, leading to a cessation of growth and death.[19]

-

| Herbicide Name | Target Enzyme | Primary Target Weeds | Reference |

| Fluazifop-butyl | Acetyl-CoA Carboxylase (ACCase) | Perennial grass weeds | [19] |

| Haloxyfop-methyl | Acetyl-CoA Carboxylase (ACCase) | Grass weeds | [19] |

| Pyroxsulam | Acetolactate Synthase (ALS) | Key weeds in cereal crops | [19] |

Insecticidal Activity

TFMP derivatives provide robust control of a wide range of insect pests, including those resistant to other insecticide classes.

-

Mechanism of Action:

-

Chitin Synthesis Inhibition: Chlorfluazuron is an insect growth regulator (IGR) that functions by inhibiting chitin biosynthesis.[19][20] Chitin is the primary component of an insect's exoskeleton. By blocking its synthesis, Chlorfluazuron prevents the larva from molting correctly, leading to its death.[20][21]

-

Chordotonal Organ Modulation: Flonicamid and its metabolite TFNA-AM act as chordotonal organ modulators.[11][22] These sensory organs are vital for an insect's sense of balance, hearing, and spatial orientation.[22] Disruption of these organs causes insects to stop feeding, leading to death by starvation and dehydration.[22][23]

-

// Edges A1 -> B3; A2 -> B1; A3 -> B1; B1 -> B2 -> B3 -> C1 -> C2 -> C3; }

Figure 2: General experimental workflow for testing insecticidal activity using the leaf dip method.

| Insecticide Name | Mechanism of Action | Target Pests | Reference |

| Chlorfluazuron | Chitin Synthesis Inhibitor | Lepidoptera (e.g., Heliothis) | [21][24] |

| Flonicamid | Chordotonal Organ Modulator | Aphids, Whiteflies | [19][22] |

| 1,3,4-Oxadiazole derivatives | Not Specified | Plutella xylostella, Mythimna separata | [25] |

Experimental Protocol: Insecticidal Leaf Dip Bioassay for Plutella xylostella

This method is commonly used to determine the efficacy of insecticides against leaf-eating larvae like the diamondback moth (Plutella xylostella).[26]

-

Insect Rearing: Rear second to third instar larvae (L2/L3) from a healthy, susceptible colony. Starve larvae for a few hours before the assay.[27]

-

Solution Preparation: Prepare a series of concentrations of the TFMP test compound in an appropriate solvent (e.g., water with a surfactant). Include a solvent-only control.[26]

-

Leaf Treatment: Dip host plant leaves (e.g., cabbage) individually into the test solutions for approximately 10 seconds with gentle agitation. Allow the leaves to air-dry on paper towels.[26]

-

Assay Setup: Place one treated leaf disc into a Petri dish or other suitable container. Introduce a known number of larvae (e.g., 10) into each dish. Use a minimum of four replicates per concentration.[28]

-

Incubation: Maintain the containers under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).[26]

-

Mortality Assessment: Assess larval mortality after a set period, typically 72 to 96 hours, depending on the insecticide's mode of action.[29] Larvae that are unable to make coordinated movements when prodded are considered dead.

-

Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration for 50% of the population) values by performing a probit or logit analysis on the dose-response data.[26]

Antiviral Activity (Plant Viruses)

Certain trifluoromethylpyridine derivatives have demonstrated potent activity against plant viruses, such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), offering a promising avenue for crop protection.[30][31]

Mechanism of Action

The antiviral activity of these compounds appears to be multi-faceted, involving both direct interaction with viral components and the induction of host defense mechanisms.

-

Direct Viral Inhibition: Some TFMP derivatives can bind directly to the viral coat protein (CP).[32][33] This interaction can obstruct the self-assembly of viral particles, a critical step in the viral replication cycle.[33][34] For instance, ningnanmycin, a benchmark antiviral agent, is known to inhibit the polymerization of the TMV coat protein.[34]

-

Induction of Systemic Acquired Resistance (SAR): Active compounds can act as plant activators, triggering the plant's own defense systems.[30] Studies have shown that some TFMP piperazine derivatives can enhance the activities of defense-related enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), thereby strengthening the plant's systemic resistance to viral infection.[30]

// Edges TFMP -> CP [label="Binds to", color="#EA4335", arrowhead=tee]; TFMP -> Plant [label="Activates", color="#34A853"]; Assembly -> Infection; SAR -> Infection [label="Inhibits", color="#EA4335", arrowhead=tee]; }

Figure 3: Dual antiviral mechanisms of action for select trifluoromethylpyridine derivatives.

Quantitative Data on Anti-Plant Virus Activity

The efficacy of antiviral agents is often evaluated in three ways: curative (applied after inoculation), protective (applied before inoculation), and inactivation (mixed with virus before inoculation).

| Compound Class/Name | Virus | Activity Type | EC50 (µg/mL) | Reference |

| Piperazine derivative (A16) | TMV | Protective | 18.4 | [30] |

| Piperazine derivative (A16) | CMV | Protective | 347.8 | [30] |

| Ningnanmycin (Control) | TMV | Protective | 50.2 | [30] |

| Piperazine derivative (S8) | CMV | Curative | 169.1 | [35] |

| Piperazine derivative (S8) | CMV | Protective | 95.0 | [35] |

| Piperazine derivative (S8) | CMV | Inactivation | 18.1 | [35] |

| Ningnanmycin (Control) | CMV | Curative | 314.7 | [35] |

| Anthranilic diamide (5i) | TMV | Curative | 75.9 | [32] |

| Anthranilic diamide (5e) | TMV | Inactivation | 41.5 | [32] |

| Ningnanmycin (Control) | TMV | Curative | 362.4 | [32] |

Experimental Protocol: Half-Leaf Method for Antiviral Screening

The half-leaf method is a standard technique for evaluating the efficacy of anti-plant virus compounds by comparing the number of local lesions on treated versus untreated halves of the same leaf.[36]

-

Plant Preparation: Use plants that form local lesions upon viral infection, such as Nicotiana tabacum L. for TMV. Select healthy, fully expanded leaves for the assay.

-

Virus Inoculation: Prepare a purified virus solution. Gently dust the leaf surface with an abrasive like carborundum. Dip a cotton swab in the virus solution and gently rub the entire surface of the leaf to be tested.[36]

-

Compound Application (Curative Assay):

-

Immediately after inoculation and rinsing the leaf with water, use a brush to apply the test compound solution to one half of the leaf (e.g., the left side), using the midrib as a divider.

-

Apply a solvent-only solution to the other half of the leaf as a control.[36]

-

-

Compound Application (Protective Assay):

-

Apply the test compound to one half of the leaf and the control solution to the other half 24 hours before virus inoculation.

-

-

Incubation: Keep the plants in a greenhouse or growth chamber under controlled conditions for 2-3 days to allow for lesion development.

-

Data Collection: Count the number of local lesions on the treated half and the control half of the leaf.

-

Data Analysis: Calculate the percent inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half. Determine the EC50 value from the dose-response curve.

Conclusion

The trifluoromethylpyridine scaffold is a highly versatile and privileged structure in the development of biologically active compounds. Its unique electronic properties and metabolic stability have enabled the creation of potent and selective molecules with wideranging applications, from targeted cancer therapies to broad-spectrum agrochemicals. The diverse mechanisms of action, including the inhibition of critical enzymes like kinases, helicases, ACCase, and ALS, as well as the modulation of insect sensory organs and viral assembly, highlight the remarkable adaptability of the TFMP core. As synthetic methodologies continue to evolve and our understanding of biological targets deepens, trifluoromethylpyridine derivatives will undoubtedly remain a focal point for innovation in the pharmaceutical and crop protection industries.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. torqur.com [torqur.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Facebook [cancer.gov]

- 7. Portico [access.portico.org]

- 8. Bimiralisib | C17H20F3N7O2 | CID 58507717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. What are DNA helicase inhibitors and how do they work? [synapse.patsnap.com]

- 11. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Regulation of Host Defense Responses Mediated by Biological Anti-TMV Agent Ningnanmycin [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. atcc.org [atcc.org]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 20. nbinno.com [nbinno.com]

- 21. nbinno.com [nbinno.com]

- 22. Flonicamid [lsuagcenter.com]

- 23. researchgate.net [researchgate.net]

- 24. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 25. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. irac-online.org [irac-online.org]

- 27. Behavioral, Electrophysiological, and Toxicological Responses of Plutella xylostella to Extracts from Angelica pubescens - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima [mdpi.com]

- 29. irac-online.org [irac-online.org]

- 30. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]

- 31. researchgate.net [researchgate.net]

- 32. Synthesis of Anthranilic Diamide Derivatives Containing Moieties of Trifluoromethylpyridine and Hydrazone as Potential Anti-Viral Agents for Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. oncotarget.com [oncotarget.com]

- 34. Ningnanmycin inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates.[1][2] This powerful substituent imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in drug design, offering insights for researchers, scientists, and drug development professionals.

Enhancing Metabolic Stability: Resisting Enzymatic Degradation

A primary challenge in drug development is overcoming rapid metabolic degradation. The trifluoromethyl group offers a robust solution by enhancing metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to enzymatic attack, particularly by cytochrome P450 enzymes.[3][4] This increased stability can lead to a longer drug half-life, reduced dosing frequency, and improved therapeutic efficacy.[5]

Replacing a metabolically vulnerable methyl or hydrogen group with a trifluoromethyl group can effectively block common metabolic pathways such as hydroxylation.[4] This strategy has been successfully employed in numerous FDA-approved drugs.[6][7]

Modulating Lipophilicity: A Balancing Act for Optimal ADME Properties

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the trifluoromethyl group. The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a key factor for oral bioavailability and reaching intracellular targets.[3][4]

However, the relationship between trifluoromethylation and lipophilicity is not always straightforward. While often increasing the octanol-water partition coefficient (LogP), the strong electron-withdrawing nature of the CF3 group can also increase the polarity of nearby functional groups, sometimes leading to counterintuitive effects on the distribution coefficient (LogD) at physiological pH.[8] Careful consideration of the overall molecular context is crucial when using the CF3 group to fine-tune lipophilicity for an optimal ADME profile.[8]

Boosting Binding Affinity: Tailoring Interactions with Biological Targets

The introduction of a trifluoromethyl group can significantly enhance a drug's binding affinity for its biological target through a variety of mechanisms. Its strong electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups, leading to more favorable ionization states for optimal interaction with the target protein.[6][8]

Furthermore, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and multipolar interactions with backbone carbonyls in proteins, which can substantially contribute to binding affinity.[9] It can also serve as a bioisostere for other groups like methyl or chloro, allowing for steric and electronic modifications to optimize ligand-receptor complementarity.[4][10] In some cases, replacing a methyl group with a trifluoromethyl group has been shown to switch a compound's activity from an agonist to an antagonist.[11]

Improving Bioavailability: From the Gut to the Target

The culmination of the aforementioned effects often leads to improved oral bioavailability of trifluoromethylated drugs.[5] Enhanced metabolic stability ensures that more of the active drug survives first-pass metabolism in the liver.[4] Optimized lipophilicity facilitates absorption across the gastrointestinal tract.[4]

The antidepressant fluoxetine (Prozac) is a classic example where the introduction of a trifluoromethyl group at the para-position of a phenoxy ring led to a significant increase in potency and oral bioavailability compared to its non-fluorinated analog.[6]

Quantitative Impact of the Trifluoromethyl Group

The following tables summarize the quantitative effects of the trifluoromethyl group on key drug properties, comparing trifluoromethylated compounds with their non-fluorinated or other halogenated analogs.

| Compound | Functional Group | Property | Value | Fold Change | Reference |

| Serotonin Uptake Inhibitor | Non-fluorinated analog | 5-HT Uptake Inhibition | - | - | [6] |

| Fluoxetine | p-CF3 | 5-HT Uptake Inhibition | - | 6-fold increase | [6] |

| CB1 PAM | Aliphatic NO2 | Potency (in vitro) | - | - | [12] |

| CB1 PAM | CF3 | Potency (in vitro) | - | Generally more potent | [12] |

| Glucocorticoid Receptor Ligand | CF3 | GR Binding | Agonist | - | [11] |

| Glucocorticoid Receptor Ligand | Cyclohexylmethyl/Benzyl | GR Binding | Antagonist | - | [11] |

Note: Specific quantitative values were not always available in the provided search results, but the qualitative improvements are well-documented.

Experimental Protocols for Assessing Key Drug Properties

Detailed methodologies are essential for accurately characterizing the impact of the trifluoromethyl group. Below are overviews of key experimental protocols.

Lipophilicity Determination (LogP/LogD)

1. Shake-Flask Method (Gold Standard): [13][14]

-

Principle: Measures the partitioning of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for LogD).[14]

-

Methodology:

-

Prepare mutually saturated n-octanol and aqueous buffer.

-

Dissolve a known amount of the test compound in one of the phases.

-

Mix the two phases in a flask and shake until equilibrium is reached (typically for a set period, e.g., 1 hour).[14]

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., LC-MS).[14]

-

Calculate LogP (for non-ionizable compounds) or LogD (for ionizable compounds) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

-

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): [13][15]

-

Principle: Correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[15]

-

Methodology:

-

Select a set of reference compounds with known LogP values.

-

Inject the reference compounds into an RP-HPLC system and determine their retention times.

-

Calculate the capacity factor (k) for each reference compound.

-

Create a standard curve by plotting the logarithm of the capacity factors against their known LogP values.[15]

-

Inject the test compound under the same chromatographic conditions and determine its retention time and capacity factor.

-

Use the standard curve to determine the LogP value of the test compound.[15]

-

Metabolic Stability Assessment

In Vitro Microsomal Stability Assay:

-

Principle: Measures the rate of metabolism of a compound by liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

-

Methodology:

-

Incubate the test compound at a known concentration with liver microsomes (e.g., human, rat) and a cofactor solution (e.g., NADPH).

-

Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction in the samples (e.g., by adding a cold organic solvent like acetonitrile).

-

Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t1/2) from the slope of the linear regression.

-

Binding Affinity Determination

Radioligand Binding Assay:

-

Principle: Measures the ability of a test compound to displace a radiolabeled ligand from its target receptor.

-

Methodology:

-

Prepare a reaction mixture containing the target receptor (e.g., from cell membranes), a known concentration of a radiolabeled ligand, and varying concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and unbound radioligand (e.g., by filtration).

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Bioavailability Assessment

In Vivo Pharmacokinetic Study: [16][17]

-

Principle: Measures the concentration of a drug in the systemic circulation over time after administration.[16]

-

Methodology:

-

Administer the drug to a group of test animals (e.g., rats, mice) via the desired route (e.g., oral, intravenous).

-

Collect blood samples at predetermined time points.[16]

-

Process the blood samples to obtain plasma or serum.

-

Quantify the drug concentration in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).

-

Plot the plasma drug concentration versus time.

-

Calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).[17]

-

Determine the absolute bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration.[18]

-

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts related to the role of the trifluoromethyl group in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. enamine.net [enamine.net]

- 15. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. mdpi.com [mdpi.com]

- 18. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

An In-depth Technical Guide to 2,6-Substituted Pyridines: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2,6-substituted pyridine scaffold is a privileged structural motif in modern chemistry, finding extensive applications in medicinal chemistry, catalysis, and materials science. Its unique electronic and steric properties, arising from the nitrogen atom and the substitution pattern, allow for the fine-tuning of molecular characteristics to achieve desired biological activities or catalytic performances. This technical guide provides a comprehensive overview of the synthesis, key applications, and detailed experimental methodologies related to 2,6-substituted pyridines, intended to serve as a valuable resource for researchers in both academic and industrial settings.

Synthesis of 2,6-Substituted Pyridines

The construction of the 2,6-disubstituted pyridine ring can be achieved through various synthetic strategies. Classical methods such as the Hantzsch and Kröhnke syntheses remain highly relevant, while modern cross-coupling reactions offer versatile and efficient alternatives.

Classical Condensation Reactions

Hantzsch Pyridine Synthesis: This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the corresponding pyridine. While traditionally used for symmetrically substituted pyridines, modifications have expanded its scope.

Kröhnke Pyridine Synthesis: A powerful method for preparing 2,4,6-trisubstituted pyridines, the Kröhnke synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor, typically ammonium acetate.[1] This method is known for its high yields and mild reaction conditions.[2]

Modern Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become indispensable for the synthesis of 2,6-diarylpyridines and other complex derivatives. Reactions such as the Suzuki-Miyaura and Heck couplings allow for the direct formation of C-C bonds at the 2- and 6-positions of a pre-existing pyridine ring, often with high efficiency and functional group tolerance. The catalytic activity of palladium complexes can be significantly influenced by the nature of the pyridine ligands themselves.[3][4]

Biocatalysis: Emerging as a sustainable alternative, whole-cell biocatalysis has been employed for the efficient synthesis of compounds like 2,6-bis(hydroxymethyl)pyridine from simple starting materials, offering a greener route compared to traditional multi-step organic syntheses.[5]

Applications in Medicinal Chemistry

The 2,6-substituted pyridine core is a prominent feature in a wide array of biologically active molecules, demonstrating its importance in drug discovery and development.

Anticancer Agents

Numerous 2,6-disubstituted pyridine derivatives have been synthesized and evaluated for their anticancer properties. These compounds often exert their effects through various mechanisms, including the inhibition of kinases and the disruption of microtubule polymerization. The structure-activity relationship (SAR) studies consistently highlight the critical role of the substitution pattern in determining the cytotoxic potency. For instance, certain pyridine-ureas have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[6] Similarly, various pyridothienopyrimidine and cyanopyridone derivatives have demonstrated significant growth inhibitory activity against a range of cancer cell lines.[7][8]

Table 1: Anticancer Activity of Selected 2,6-Disubstituted Pyridine Derivatives

| Compound Class | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea | Varied aryl ureas | MCF-7 | 0.11 - >50 | [6] |

| Imidazo[1,2-a]pyridine | Halogenated phenyl | MGC-803 | 0.038 - 1.3 | [6] |

| Pyridothienopyrimidine | Varied | HepG-2, MCF-7 | 1.17 - 43.27 | [8] |

| Cyanopyridone | Varied | MCF-7, HepG-2 | 1.39 - >50 | [7] |

| 2,4-Diaminopyrimidine | Varied | A549, HCT-116, PC-3, MCF-7 | 1.98 - >50 | [9] |

Neurodegenerative Disease Therapeutics

The 2,6-diaminopyridine moiety has been identified as a key pharmacophore for inhibiting the aggregation of β-amyloid (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[10] Structure-activity relationship studies have shown that compounds containing multiple 2,6-disubstituted pyridine units linked by appropriate spacers exhibit the most potent inhibitory effects on Aβ aggregation.[10]

Applications in Catalysis

2,6-Substituted pyridines, particularly those with imino or oxazoline functionalities, serve as versatile ligands in transition metal catalysis. The steric and electronic properties of these ligands can be readily tuned to control the activity and selectivity of the metal center.

Cross-Coupling Reactions

Palladium complexes bearing 2,6-substituted pyridine ligands have been effectively employed as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. The electronic nature of the substituents on the pyridine ring can influence the catalytic efficiency, with more basic ligands generally leading to slightly higher activity.[3]

Table 2: Performance of 2,6-Substituted Pyridine-Palladium Complexes in Cross-Coupling Reactions

| Ligand Substitution | Reaction Type | Substrates | Yield (%) | Reference |

| 4-Substituted Pyridines | Suzuki-Miyaura | 4'-bromoacetophenone, phenylboronic acid | 64 - >95 | [3] |

| 4-Substituted Pyridines | Heck | Aryl iodides, olefins | 61 - 100 | [4] |

| 2-Phenylpyridine Derivatives | Suzuki-Miyaura | 4-bromoacetophenone, phenylboronic acid | up to 98 | [11] |

Polymerization and Asymmetric Catalysis

Ruthenium and iron complexes with 2,6-bis(imino)pyridyl ligands are highly active catalysts for olefin polymerization and oligomerization. The structure of the ligand plays a crucial role in determining the molecular weight and linearity of the resulting polymers. Some ruthenium-based metathesis catalysts bearing bulky N-heterocyclic carbene ligands have achieved exceptionally high turnover numbers (TONs).[12][13]

Furthermore, chiral pyridine-oxazoline (PyBox) ligands have gained prominence in asymmetric catalysis, enabling highly enantioselective transformations. For example, ruthenium complexes of PyBox ligands have been used for the enantioselective synthesis of 2H-azirines and C(sp³)–H aminations with excellent enantiomeric excess (ee).[14] Similarly, palladium complexes with (hydroxyalkyl)pyridinooxazoline ligands have achieved up to >99% ee in allylic substitution reactions.[15]

Table 3: Performance of 2,6-Substituted Pyridine-Metal Complexes in Polymerization and Asymmetric Catalysis

| Metal | Ligand Type | Reaction Type | Performance Metric | Value | Reference |

| Ruthenium | N-Heterocyclic Carbene | Olefin Metathesis | TON | >640,000 | [12] |

| Ruthenium | Pyridine-bis(oxazoline) | Ring Contraction | ee | up to 97% | [14] |

| Ruthenium | Pyridine-bis(oxazoline) | C(sp³)–H Amination | ee | up to 97% | [14] |

| Palladium | (Hydroxyalkyl)pyridinooxazoline | Allylic Substitution | ee | >99% | [15] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative 2,6-substituted pyridines.

Synthesis of 2,4,6-Trisubstituted Pyridines via Kröhnke Synthesis[1]

Materials:

-

α-Pyridinium methyl ketone salt (1.0 equiv)

-

α,β-Unsaturated carbonyl compound (1.0 equiv)

-

Ammonium acetate (10 equiv)

-

Glacial acetic acid or methanol

Procedure:

-

Dissolve the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound in glacial acetic acid or methanol in a round-bottom flask equipped with a reflux condenser.

-

Add ammonium acetate to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 2,6-Diarylpyridines via Suzuki-Miyaura Cross-Coupling[11]

Materials:

-

2,6-Dihalopyridine (1.0 equiv)

-

Arylboronic acid (2.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Water mixture)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon), add the 2,6-dihalopyridine, arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualized Workflows

The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and application of 2,6-substituted pyridines.

Caption: General workflow for the Kröhnke synthesis of 2,4,6-trisubstituted pyridines.

Caption: A simplified workflow for the Hantzsch synthesis of 2,6-disubstituted pyridines.

Caption: A typical workflow for the discovery of bioactive 2,6-substituted pyridines.

Caption: General workflow for the use of 2,6-substituted pyridine-metal complexes in catalysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Complementing Pyridine-2,6-bis(oxazoline) with Cyclometalated N-Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Action of 2-Bromo-6-(trifluoromethyl)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action for a promising class of compounds derived from 2-Bromo-6-(trifluoromethyl)pyridine: the 4-trifluoromethyl bithiazoles. These derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, exhibiting both antiviral and antibacterial properties. This document outlines the quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key experimental and logical workflows.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry, primarily due to the unique electronic properties conferred by the trifluoromethyl group and the reactivity of the bromine atom, which allows for a variety of chemical modifications.[1] This guide focuses on a series of 4-trifluoromethyl bithiazole analogues synthesized using a derivative of the core compound, which have been identified as potent inhibitors of various viruses and bacteria.[1][2]

Data Presentation: Antimicrobial Activity

The antimicrobial activity of the synthesized 4-trifluoromethyl bithiazole derivatives was evaluated against a panel of viruses and bacteria. The most potent compounds from the series, 8a and 8j , are highlighted below.[1]

Antiviral Activity

| Compound | hRVA16 EC50 (µM) | EVD68 EC50 (µM) | ZIKV EC50 (µM) | CC50 (HeLa) (µM) | CC50 (VeroE6) (µM) |

| 8a | 1.8 ± 0.3 | 0.9 ± 0.1 | 1.5 ± 0.2 | > 50 | > 50 |

| 8j | 2.5 ± 0.4 | 1.2 ± 0.2 | 2.1 ± 0.3 | > 50 | > 50 |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; hRVA16: Human Rhinovirus A16; EVD68: Enterovirus D68; ZIKV: Zika Virus.[1]

Antibacterial Activity

| Compound | E. coli MIC (µg/mL) | A. baumannii MIC (µg/mL) | S. aureus MIC (µg/mL) | S. pyogenes MIC (µg/mL) | E. faecalis MIC (µg/mL) |

| 8a | > 64 | > 64 | 16 | 4 | 32 |

| 8j | > 64 | > 64 | 16 | 8 | 8 |

MIC: Minimum Inhibitory Concentration.[1]

Mechanism of Action

The precise mechanism of action for the antiviral properties of these bithiazole derivatives is still under investigation; however, studies have shown that it is distinct from that of known inhibitors of viral targets like the 3C protease and phosphatidylinositol 4-kinase beta (PI4KB).[2][3] For the most potent compound, 8a , against human Rhinovirus A16 (hRVA16), it has been demonstrated that the compound inhibits viral replication.[1] The lack of cross-resistance with known inhibitors suggests a novel mechanism of action, which is a significant finding in the pursuit of new antiviral therapies.[1]

The antibacterial mechanism is also not fully elucidated but is likely related to the disruption of essential cellular processes in Gram-positive bacteria, given the observed activity profile.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis of a representative 4-trifluoromethyl bithiazole derivative and the subsequent biological assays.

Synthesis of N-(4'-(Trifluoromethyl)-2-((6-(trifluoromethyl)pyridin-2-yl)amino)-[4,5'-bithiazol]-2'-yl)acetamide (Compound 8a)

This protocol is adapted from the synthesis of 4-trifluoromethyl bithiazole analogues.[1]

Step 1: Synthesis of 2-amino-6-(trifluoromethyl)pyridine

-

Materials: this compound, aqueous ammonia (28%), copper(I) oxide, microwave synthesis vial.

-

Procedure:

-

Combine this compound (1.0 eq), aqueous ammonia (10 eq), and copper(I) oxide (0.1 eq) in a sealed microwave synthesis vial.

-

Heat the mixture to 150 °C for 4 hours using microwave irradiation.

-

After cooling, partition the reaction mixture between ethyl acetate and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-6-(trifluoromethyl)pyridine.

-

Step 2: Synthesis of 2-bromo-N-(6-(trifluoromethyl)pyridin-2-yl)thiazol-4-amine

-

Materials: 2-amino-6-(trifluoromethyl)pyridine, 2,4-dibromothiazole, sodium hydride, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Add sodium hydride (1.1 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.

-

Add a solution of 2,4-dibromothiazole (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

-

Purify by column chromatography to obtain the desired product.

-

Step 3: Synthesis of the final compound (8a)

-

Materials: The product from Step 2, (1-(4-(trifluoromethyl)thiazol-2-yl)ethan-1-one), bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl2, 1,4-dioxane, acetyl chloride, pyridine.

-

Procedure:

-

Combine the product from Step 2 (1.0 eq), (1-(4-(trifluoromethyl)thiazol-2-yl)ethan-1-one) (1.2 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2 (0.05 eq) in anhydrous 1,4-dioxane.

-

Degas the mixture with argon and then heat to 80 °C for 16 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Dry, concentrate, and purify the intermediate by column chromatography.

-

Dissolve the purified intermediate in pyridine and cool to 0 °C.

-

Add acetyl chloride (1.5 eq) dropwise and stir at room temperature for 2 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the final product by column chromatography to yield compound 8a .

-

Antiviral Assay (EC50 Determination)

-

Cell Lines: HeLa, VeroE6.

-

Viruses: hRVA16, EVD68, ZIKV.

-

Procedure:

-

Seed cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Infect the cells with the respective virus at a predetermined multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the virus inoculum and add the compound dilutions.

-

Incubate the plates for 48-72 hours.

-

Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Calculate the EC50 values from the dose-response curves.

-

Antibacterial Assay (MIC Determination)

-

Bacterial Strains: E. coli, A. baumannii, S. aureus, S. pyogenes, E. faecalis.

-

Procedure:

-

Prepare serial dilutions of the test compounds in Mueller-Hinton broth.

-

Inoculate the wells of a 96-well plate with a standardized bacterial suspension.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visualizations

The following diagrams illustrate the key workflows in the synthesis and evaluation of the 4-trifluoromethyl bithiazole derivatives.

Caption: Synthetic workflow for 4-trifluoromethyl bithiazole derivatives.

Caption: Workflow for investigating the antiviral mechanism of action.

References

- 1. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. iris.cnr.it [iris.cnr.it]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The trifluoromethylpyridine moiety is a privileged scaffold in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5][6] Consequently, the synthesis of 2-aryl-6-(trifluoromethyl)pyridines via Suzuki coupling of 2-Bromo-6-(trifluoromethyl)pyridine is of significant interest for the development of novel therapeutics.[4][7][8] This document provides a detailed protocol and application data for this transformation.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of structurally similar bromopyridines. This data serves as a guide for optimizing the reaction with this compound.

Table 1: Catalyst, Ligand, Base, and Solvent Systems for Suzuki Coupling of Bromopyridines

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields | Reference |

| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [9] |

| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [9][10] |

| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [9] |

| Pd(dppf)Cl₂ (3-5) | --- | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | Good to Excellent | [11] |

| Pd(dppf)Cl₂ (10) | --- | Na₃PO₄ (3) | Dioxane | 65-100 | Modest to Good | [12][13][14] |

Table 2: Performance of Various Boronic Acids in Suzuki Coupling with 2-Bromopyridine Analogues

| Boronic Acid | Product | Yield (%) | Notes | Reference |

| Phenylboronic Acid | 2-Phenyl-4-methylpyridine | 81 | Optimized for 2-Bromo-4-methylpyridine | [11] |

| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 | On a structurally similar substrate | [11] |

| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 | Representative yield | [11] |

| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 | Representative yield | [11] |

| Hetero(aryl) boronic acids | 2-Hetero(aryl)pyridines | 5-89 | Coupling with Pyridine-2-sulfonyl fluoride | [12] |

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

-

Nitrogen or Argon gas (high purity)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

-

Solvent Addition: Using a syringe, add the degassed solvent mixture.

-

Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-(trifluoromethyl)pyridine.

Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Discussion

The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of 2-aryl-6-(trifluoromethyl)pyridines. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and should be optimized for each specific substrate combination.[15] For electron-deficient substrates like this compound, the use of electron-rich and bulky phosphine ligands can be beneficial in preventing catalyst deactivation and promoting efficient reductive elimination. The base plays a critical role in activating the boronic acid for transmetalation.[1][2] The general protocol provided herein serves as an excellent starting point for the development of specific synthetic procedures.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]